1-methyl-4-phenyl-3-(1-propionylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. Common starting materials include phenylhydrazine, methyl isocyanate, and propanoylpiperidine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: can be compared with other triazole derivatives, such as:
Uniqueness
The uniqueness of 1-METHYL-4-PHENYL-3-(1-PROPANOYLPIPERIDIN-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific structural features and the resulting biological activities. Its unique combination of functional groups may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-(1-propanoylpiperidin-3-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H22N4O2/c1-3-15(22)20-11-7-8-13(12-20)16-18-19(2)17(23)21(16)14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |
InChI Key |
QRCNJUNPJICRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C |
Origin of Product |
United States |
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